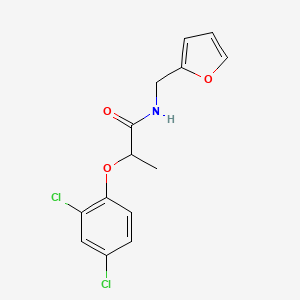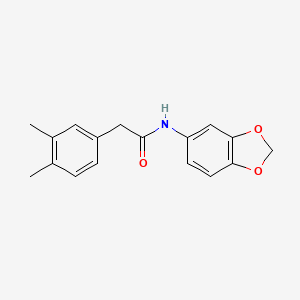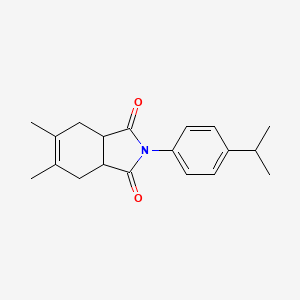
2-(2,4-dichlorophenoxy)-N-(2-furylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"2-(2,4-dichlorophenoxy)-N-(2-furylmethyl)propanamide" is a chemical compound with potentially significant applications in various fields of science. However, specific studies directly addressing this exact compound are limited.
Synthesis Analysis
The synthesis of similar compounds, such as N-(2-Chlorophenyl)-(1-Propanamide) and its derivatives, involves standard chemical synthesis methods and repeated crystallization for purification. These compounds are typically synthesized through reactions involving chlorophenyl and propanamide derivatives, with precise methods and conditions varying based on the desired properties of the end product (Prabhu et al., 2001).
Molecular Structure Analysis
The molecular structure and properties of similar compounds have been studied using techniques like FT-IR, NMR, and powder XRD. These methods provide insights into the molecular arrangements and confirm the structural integrity of the synthesized compounds (Mary et al., 2015).
Chemical Reactions and Properties
Compounds like 2-(2,4-dichlorophenoxy)-N-(2-furylmethyl)propanamide are likely to participate in various chemical reactions, characterized by their interaction with nucleophiles or active methylene compounds, as observed in closely related chemical structures (Hassaneen et al., 1991).
Physical Properties Analysis
Analyzing the physical properties, such as crystal structure and growth, is crucial for understanding the applications of such compounds. Techniques like X-ray diffraction are used to determine crystal dimensions and transparency, providing insights into the material's suitability for various applications (Salian et al., 2018).
Chemical Properties Analysis
The chemical properties of compounds like "2-(2,4-dichlorophenoxy)-N-(2-furylmethyl)propanamide" can be determined using spectroscopic methods. These studies reveal information about the compound's reactivity, stability, and potential applications in various fields (Kennard et al., 1982).
作用機序
特性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-5-4-10(15)7-12(13)16/h2-7,9H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXGZOIIYNMAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CO1)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)


![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)


![2-{[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5162337.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)

![4-[(anilinocarbonyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5162387.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
